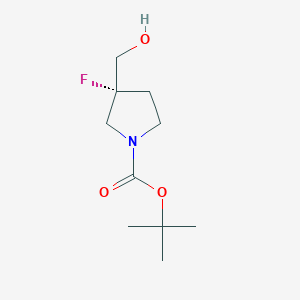

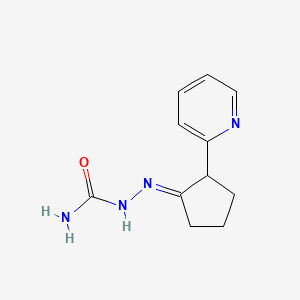

tert-Butyl (R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“tert-Butyl ®-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate” is likely a derivative of “tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate”, which is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It’s also known as 3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester .

Molecular Structure Analysis

The molecular formula of “tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate” is C10H19NO3 . The InChI string is 1S/C10H19NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h8,12H,4-7H2,1-3H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate” include a molecular weight of 201.26, a density of 1.1±0.1 g/cm3, and a boiling point of 289.5±13.0 °C at 760 mmHg .Scientific Research Applications

Enzymatic Metabolism and Chemical Transformations

This compound has been studied for its role in enzymatic metabolism and chemical transformations. For instance, its metabolic processing in rat liver microsomes has been investigated, revealing insights into drug metabolism and disposition. The studies focused on the structural characterization of metabolites, emphasizing the importance of understanding the metabolic pathways of pharmaceutical compounds (Yoo et al., 2008).

Palladium-Catalyzed Coupling Reactions

It has been utilized in palladium-catalyzed coupling reactions, showcasing its potential in creating complex organic molecules. These reactions are crucial for constructing carbon-carbon bonds in organic synthesis, demonstrating the versatility of pyrrolidine derivatives in facilitating diverse chemical transformations (Wustrow & Wise, 1991).

Oxidation Reactions

Its derivatives have been employed as substrates in oxidation reactions catalyzed by dirhodium complexes. These studies contribute to the understanding of oxidation mechanisms and the development of new oxidation protocols for organic synthesis, highlighting the compound's utility in producing oxidized organic compounds (Ratnikov et al., 2011).

Antimicrobial Activity

Research into the synthesis and structural activity relationships of fluoronaphthyridines, including modifications with tert-butyl pyrrolidine derivatives, has indicated potential antimicrobial applications. These studies are significant for discovering new therapeutic agents with antibacterial properties (Bouzard et al., 1992).

Chemical Synthesis and Catalysis

Investigations into chemical synthesis and catalysis have explored the synthesis of complex molecules through reactions involving tert-butyl (R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate derivatives. These studies are crucial for advancing synthetic methodologies and understanding catalytic processes in organic chemistry (Crosby et al., 2009).

Safety and Hazards

properties

IUPAC Name |

tert-butyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO3/c1-9(2,3)15-8(14)12-5-4-10(11,6-12)7-13/h13H,4-7H2,1-3H3/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMKNNFZSSJGNC-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CO)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@](C1)(CO)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

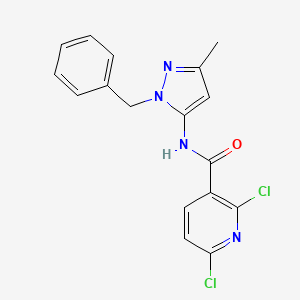

![2-{[4-(3-chlorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B2760947.png)

![2-(2-Bromophenyl)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2760951.png)

![2-Methoxyethyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2760954.png)

![3-(((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2760957.png)

![1-Methyl-3-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazin-2-one](/img/structure/B2760963.png)

![2-(3-Chlorophenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2760965.png)

![N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamide](/img/structure/B2760970.png)